Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for forming diverse derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound’s fluorescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-(1-methylethyl)pyrazolo[1,5-A]pyridine-3-carboxylate
- Ethyl 5-bromo-2-(4-chlorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
Uniqueness
Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C16H12BrFN2O2 |
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Molecular Weight |
363.18 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12BrFN2O2/c1-2-22-16(21)14-13-9-11(17)7-8-20(13)19-15(14)10-3-5-12(18)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
HPTPQJUDJFTPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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